molecular formula C21H21N3O4 B11368813 N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B11368813
M. Wt: 379.4 g/mol
InChI Key: DCXGSIPCJXVVHB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    Gene Expression: The compound could influence gene expression, affecting cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide

InChI

InChI=1S/C21H21N3O4/c1-14(21(26)22-18-13-16(27-2)9-11-19(18)28-3)24-20(25)12-10-17(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26)

InChI Key

DCXGSIPCJXVVHB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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